molecular formula C4H6ClN3 B12054857 3-(chloromethyl)-5-methyl-4H-1,2,4-triazole

3-(chloromethyl)-5-methyl-4H-1,2,4-triazole

Cat. No.: B12054857
M. Wt: 131.56 g/mol
InChI Key: XXMNXHIONXLAIT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-methyl-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methyl-1,2,4-triazole with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis. The final product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of different reduced triazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce triazole oxides.

Scientific Research Applications

3-(Chloromethyl)-5-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes and exert various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1,2,4-triazole: Lacks the methyl group at the 5-position.

    5-Methyl-1,2,4-triazole: Lacks the chloromethyl group.

    1,2,4-Triazole: The parent compound without any substituents.

Uniqueness

3-(Chloromethyl)-5-methyl-4H-1,2,4-triazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions, making it valuable in various fields of research and industry.

Properties

IUPAC Name

3-(chloromethyl)-5-methyl-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-3-6-4(2-5)8-7-3/h2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMNXHIONXLAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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